REACTION_CXSMILES
|
[C:1]1(C(OC)=O)([C:7]([O:9][CH3:10])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[O-2].[Al+3].[O-2].[O-2].[Al+3]>CO>[CH:1]1([C:7]([O:9][CH3:10])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The exit mixture obtained over 6 hours (36.5 g)
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 316% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |